4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside
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Overview
Description
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside is a chemical compound primarily used in the field of glycosylation research. Its unique structure makes it a valuable tool for understanding and modulating carbohydrate-protein interactions . This compound is often utilized in biochemical assays and studies related to carbohydrate chemistry and glycosylation processes.
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-α-D-mannopyranoside is believed to be related to glycosylation processes . Glycosylation is a critical function in cellular mechanisms as it influences protein folding, stability, and interactions .
Mode of Action
The compound’s unique structure makes it a valuable tool in understanding and modulating carbohydrate-protein interactions . It is used in the development of drugs targeted towards the research of diseases related to glycosylation .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its influence on glycosylation processes and carbohydrate-protein interactions . By modulating these interactions, the compound could potentially affect a variety of cellular functions and disease states.
Preparation Methods
The synthesis of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside involves several steps, typically starting with the protection of the hydroxyl groups on the mannopyranoside ring The benzylidene group is introduced to protect the 4,6-hydroxyl groups, followed by the benzoylation of the 2-hydroxyl groupThe reaction conditions often require the use of solvents like chloroform and dichloromethane, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Chemical Reactions Analysis
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside is widely used in scientific research, particularly in the following areas:
Chemistry: It is used to study carbohydrate chemistry and glycosylation processes.
Biology: The compound helps in understanding carbohydrate-protein interactions and the role of glycosylation in biological systems.
Medicine: Research involving this compound contributes to the development of drugs targeting diseases related to glycosylation.
Comparison with Similar Compounds
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside can be compared with other similar compounds such as:
- 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside
- 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside These compounds share similar structural features but differ in the sugar moiety, which can affect their reactivity and interactions with enzymes and proteins. The uniqueness of this compound lies in its specific mannopyranoside structure, making it particularly useful for studying mannose-specific glycosylation processes .
Properties
IUPAC Name |
[(4aR,6R,7S,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO9/c28-21-22-20(15-32-25(36-22)17-9-5-2-6-10-17)34-26(33-19-13-11-18(12-14-19)27(30)31)23(21)35-24(29)16-7-3-1-4-8-16/h1-14,20-23,25-26,28H,15H2/t20-,21+,22-,23+,25?,26+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTMIDIVOUQVNN-JHHLDJLLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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